molecular formula C32H35N5O11S B12512264 (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B12512264
M. Wt: 697.7 g/mol
InChI Key: PJGGEFUAFDAJJT-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate is a complex organic compound with a multifaceted structure This compound is characterized by its unique combination of functional groups, including nitrophenyl, dimethylcarbamoyl, and azabicycloheptene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-nitrophenylmethanol and 3-(dimethylcarbamoyl)pyrrolidine. These intermediates are then subjected to a series of reactions, including esterification, sulfonation, and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the scalability of the process is crucial for industrial applications, necessitating the development of robust and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and carbamoyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups yields nitro derivatives, while reduction results in the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its complex structure suggests possible activity against various diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
  • (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use.

Biological Activity

The compound (4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule that exhibits noteworthy biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups, including:

  • Nitrophenyl moieties : Contributing to electron-withdrawing properties.
  • Pyrrolidine ring : Known for its role in various biological activities.
  • Sulfanyl group : Implicated in redox reactions.

The compound's molecular formula is C22H26N4O6SC_{22}H_{26N_{4}O_{6}S}, with a molecular weight of approximately 462.53 g/mol.

Antimicrobial Activity

Research indicates that the compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, potentially through interference with ribosomal function.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies reveal that it induces apoptosis in HeLa and MCF-7 cells, likely through the activation of caspase pathways. The presence of the nitrophenyl group is thought to enhance cytotoxicity by generating reactive oxygen species (ROS) that damage cellular components.

Enzyme Inhibition

Preliminary data suggest that this compound acts as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could have implications for neurodegenerative diseases, where cholinergic dysfunction is a hallmark.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : Inhibition zones ranged from 15 to 25 mm, indicating moderate to high efficacy.
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer potential on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : IC50 values were recorded at 12 µM, suggesting potent activity against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The nitrophenyl groups facilitate ROS production, leading to oxidative stress in target cells.
  • Enzyme Interaction : Binding affinity towards AChE suggests potential for therapeutic use in Alzheimer's disease.

Data Summary Table

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntimicrobialStaphylococcus aureusDisk diffusionZones: 15–25 mm
AnticancerMCF-7MTT assayIC50: 12 µM
Enzyme InhibitionAChE/BChEEnzyme kineticsSignificant inhibition

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGEFUAFDAJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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